

Western blot protocol for detecting pERK changes with MRTX0902 treatment

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Compound of Interest

Compound Name: MRTX0902

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Application Notes and Protocols

Detection of pERK Modulation by MRTX0902 Treatment Using Western Blot Analysis

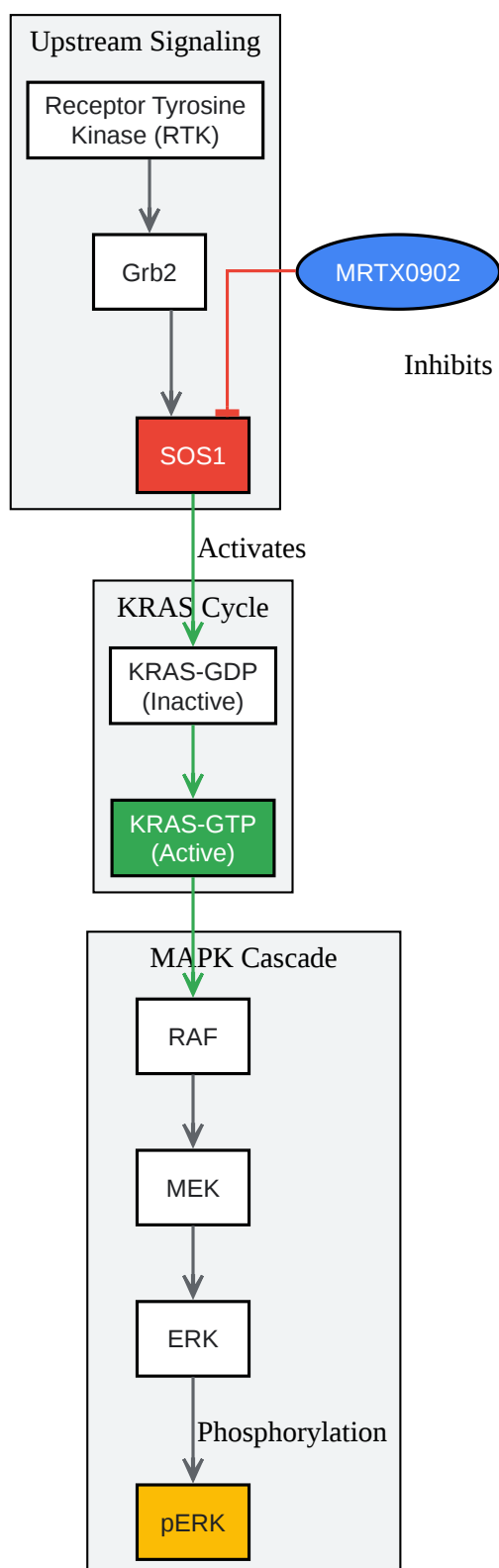
Audience: Researchers, scientists, and drug development professionals.

Introduction:

MRTX0902 is a selective and orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1) protein-protein interaction with KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][4] By inhibiting the SOS1:KRAS interaction, **MRTX0902** prevents KRAS activation, leading to the downregulation of downstream signaling pathways, including the MAPK/ERK pathway.[2][3][5] Phosphorylated ERK (pERK) is a key biomarker for the activity of the MAPK pathway.[5][6] This protocol details the use of Western blotting to detect and quantify changes in pERK levels in cancer cell lines following treatment with **MRTX0902**.

Signaling Pathway:

MRTX0902 acts as an inhibitor of SOS1, which is a critical activator of KRAS. Inhibition of SOS1 leads to a decrease in the active, GTP-bound form of KRAS. This, in turn, reduces the activation of the downstream MAPK signaling cascade, ultimately resulting in decreased phosphorylation of ERK.



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Caption: **MRTX0902** inhibits SOS1, blocking KRAS activation and downstream pERK signaling.

Experimental Protocol

This protocol provides a general framework for the treatment of cells with **MRTX0902** and subsequent analysis of pERK levels by Western blot. Optimization of conditions such as cell seeding density, **MRTX0902** concentration, and incubation time may be required for specific cell lines and experimental goals.

Experimental Workflow:



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Caption: Workflow for Western blot analysis of pERK changes after **MRTX0902** treatment.

Materials:

- Cell Lines: Cancer cell lines with mutations in the KRAS-MAPK pathway (e.g., MIA PaCa-2, NCI-H1435, LN229).
- **MRTX0902**: Stock solution in DMSO.
- Cell Culture Medium and Reagents: As required for the specific cell line.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).^[7]

- Protein Assay Kit: BCA or equivalent.
- SDS-PAGE Gels and Buffers.
- PVDF or Nitrocellulose Membranes.
- Transfer Buffer.
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Primary Antibodies:
 - Rabbit anti-pERK1/2 (Thr202/Tyr204)
 - Rabbit or Mouse anti-ERK1/2
 - Loading control antibody (e.g., anti-GAPDH, anti- β -actin)
- Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Chemiluminescent Substrate.
- Imaging System: Chemiluminescence imager.

Procedure:

- Cell Seeding and Treatment:
 1. Seed cells in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvest.
 2. Allow cells to adhere overnight.
 3. Treat cells with the desired concentrations of **MRTX0902** (e.g., 0-10 μ M) for the specified time (e.g., 30 minutes to 6 hours).[\[1\]](#) Include a vehicle control (DMSO).
- Cell Lysis and Protein Extraction:[\[7\]](#)

1. Aspirate the culture medium and wash the cells once with ice-cold PBS.
 2. Add an appropriate volume of ice-cold lysis buffer to each well/dish (e.g., 100-150 μ L for a well in a 6-well plate).
 3. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
 4. Incubate the lysate on ice for 30 minutes with occasional vortexing.
 5. Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[\[7\]](#)
 6. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- Protein Quantification:
 1. Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
 - Sample Preparation and SDS-PAGE:
 1. Normalize the protein concentration of all samples with lysis buffer.
 2. Add an equal volume of 2x Laemmli sample buffer to each lysate.
 3. Boil the samples at 95-100°C for 5-10 minutes.
 4. Load equal amounts of protein (e.g., 20-40 μ g) into the wells of an SDS-PAGE gel.
 5. Run the gel according to the manufacturer's instructions.
 - Protein Transfer:
 1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Immunoblotting:
 1. Block the membrane with blocking buffer for 1 hour at room temperature.

2. Incubate the membrane with the primary antibody against pERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.
 3. Wash the membrane three times for 5-10 minutes each with TBST.
 4. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 5. Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
 1. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
 2. Capture the chemiluminescent signal using an imaging system.
 3. To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control protein (e.g., GAPDH or β -actin).
 4. Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal and/or the loading control signal.

Data Presentation

The following table summarizes representative quantitative data on the inhibition of pERK by **MRTX0902** from preclinical studies.

Cell Line/Model	Treatment	Duration	pERK Inhibition (%)	Reference
NCI-H1435 Xenograft	MRTX0902 25 mg/kg BID	6 days	~50%	[6]
NCI-H1435 Xenograft	MRTX0902 50 mg/kg BID	6 days	~73%	[6]
MIA PaCa-2 Xenograft	MRTX0902 25 mg/kg BID + Adagrasib 10 mg/kg QD	6 days	66%	[6][8]
MIA PaCa-2 Xenograft	MRTX0902 50 mg/kg BID + Adagrasib 10 mg/kg QD	6 days	81%	[6][8]
MIA PaCa-2 Xenograft	Adagrasib 10 mg/kg QD (single agent)	6 days	21%	[6][8]
MIA PaCa-2 Xenograft	MRTX0902 in combination with MRTX849	21 days	69%	[3][4]

Note: The level of pERK inhibition can vary depending on the specific experimental conditions, including the cell line, drug concentration, and treatment duration.

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